molecular formula C9H6BrClN2 B8796114 4-Bromo-6-chloroquinolin-2-amine

4-Bromo-6-chloroquinolin-2-amine

Cat. No. B8796114
M. Wt: 257.51 g/mol
InChI Key: IYLSZCTVZRNOJW-UHFFFAOYSA-N
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Patent
US08399674B2

Procedure details

2-Amino-6-chloro-4-hydroxyquinoline (CAS 64319-84-2, 6.0 g, 31 mmol) were added portionswise to phosphorus tribromide (25 g, 92 mmol). Phosphorus oxybromide (10 g, 37 mmol) were added and the mixture was stirred at 150° C. for 16 h. The mixture was poured into 300 mL ice water and the pH was adjusted to 11 by addition of 32% sodium hydroxide solution. The solid was filtered off and washed with water and cyclohexane. 4-Bromo-6-chloro-quinolin-2-ylamine was obtained as a yellow solid (7.8 g, 98%), MS: m/e=258.9 (M+H+).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10](O)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Cl:13])[CH:8]=2)[N:3]=1.P(Br)(Br)[Br:15].P(Br)(Br)(Br)=O.[OH-].[Na+]>>[Br:15][C:10]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Cl:13])[CH:8]=2)[N:3]=[C:2]([NH2:1])[CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC1=NC2=CC=C(C=C2C(=C1)O)Cl
Name
Quantity
25 g
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
ice water
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 150° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water and cyclohexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC(=NC2=CC=C(C=C12)Cl)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.